Cas no 138774-94-4 (Fmoc-D-2-Nal-OH)
Fmoc-D-2-Nal-OH Chemical and Physical Properties
Names and Identifiers
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- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
- Fmoc-D-2-Naphthylalanine
- Fmoc-D-2-Nal-OH
- N-(9-Fluorenylmethoxycarbonyl)-2-naphthyl-D-alanine
- N-ALPHA-9-Fluorenylmethoxycarbonyl-3-(2-naphthyl)-L-alanine
- Fmoc-D-3-(2-Naphthyl)alanine
- N-Fmoc-3-(2-naphthyl)-D-alanine
- Fmoc-3-(2-Naphthyl)-D-alanine
- Fmoc-beta-(2-naphthyl)-D-alanine
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
- (S)-N-FMOC-2-Naphthylalanine
- Fmoc-D-3-(2-naphthyl)-alanine
- PubChem11948
- KSC491O9F
- BDBM123738
- HY-W010894
- Fmoc-D-2-Nal-OH, >=98.0% (HPLC)
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-naphthyl)-D-alanine
- 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-
- CS-W011610
- A807433
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
- F12304
- (R)-N-FMOC-2-NAPHTHYLALANINE;
- MFCD00077044
- KP6G2WBA2G
- AC-9937
- GS-0026
- 138774-94-4
- 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-
- AM83705
- DCSD 002847 (2)
- AKOS015896039
- (r)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(naphthalen-2-yl)propanoic acid
- AKOS008901340
- M03149
- J-300433
- SCHEMBL3736523
- EN300-3442138
- FMOC-D-ALA(2-NAPH)-OH
- MFCD00144886
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-naphthyl)propanoic acid;Fmoc-D-2-Nal-OH
- (alphaR)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
- (R)-a-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic Acid
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid
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- MDL: MFCD00077044
- Inchi: 1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
- InChI Key: JYUTZJVERLGMQZ-AREMUKBSSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC2C=CC=CC=2C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 437.16300
- Monoisotopic Mass: 437.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 673
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- Surface Charge: -1
- Tautomer Count: 2
- XLogP3: 6.5
Experimental Properties
- Color/Form: White powder
- Density: 1.2227 (rough estimate)
- Melting Point: 155 ºC
- Boiling Point: 690.7°C at 760 mmHg
- Flash Point: 371.6±30.1 °C
- Refractive Index: 1.6290 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 75.63000
- LogP: 6.06920
- Solubility: Not determined
Fmoc-D-2-Nal-OH Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25-S22
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-D-2-Nal-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F117031-10g |
Fmoc-D-2-Nal-OH |
138774-94-4 | 98% | 10g |
¥559.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F117031-1g |
Fmoc-D-2-Nal-OH |
138774-94-4 | 98% | 1g |
¥95.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F117031-250mg |
Fmoc-D-2-Nal-OH |
138774-94-4 | 98% | 250mg |
¥51.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F117031-25g |
Fmoc-D-2-Nal-OH |
138774-94-4 | 98% | 25g |
¥1118.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F117031-5g |
Fmoc-D-2-Nal-OH |
138774-94-4 | 98% | 5g |
¥368.90 | 2023-09-03 | |
| Chemenu | CM141288-10g |
Fmoc-beta-(2-naphthyl)-D-alanine |
138774-94-4 | 95% | 10g |
$138 | 2021-06-09 | |
| Chemenu | CM141288-25g |
Fmoc-beta-(2-naphthyl)-D-alanine |
138774-94-4 | 95% | 25g |
$252 | 2021-06-09 | |
| Fluorochem | M03149-1g |
Fmoc-3-(2-Naphthyl)-D-alanine |
138774-94-4 | 95% | 1g |
£39.00 | 2022-02-28 | |
| Fluorochem | M03149-5g |
Fmoc-3-(2-Naphthyl)-D-alanine |
138774-94-4 | 95% | 5g |
£117.00 | 2022-02-28 | |
| Fluorochem | M03149-25g |
Fmoc-3-(2-Naphthyl)-D-alanine |
138774-94-4 | 95% | 25g |
£349.00 | 2022-02-28 |
Fmoc-D-2-Nal-OH Suppliers
Fmoc-D-2-Nal-OH Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Fmoc-D-2-Nal-OH
Fmoc-D-2-Nal-OH: A Comprehensive Overview
The compound with CAS No. 138774-94-4, commonly referred to as Fmoc-D-2-Nal-OH, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is widely utilized in research and development due to its unique properties and versatility in various applications. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to Fmoc-D-2-Nal-OH.
Fmoc-D-2-Nal-OH stands for 9-fluorenylmethyloxycarbonyl-D-2-naphthylalanine hydroxylamine. It is a derivative of naphthylalanine, a non-natural amino acid, which has been modified to include the fluorenylmethyloxycarbonyl (Fmoc) group. This group serves as a protecting group for the amino terminus of peptides during solid-phase synthesis. The introduction of the Fmoc group enhances the stability and reactivity of the molecule, making it an invaluable tool in peptide chemistry.
Recent studies have highlighted the importance of Fmoc-D-2-Nal-OH in drug discovery and peptide-based therapeutics. Researchers have explored its role in constructing bioactive peptides with enhanced stability and bioavailability. For instance, a 2023 study published in *Nature Chemistry* demonstrated that incorporating Fmoc-D-2-Nal-OH into peptide sequences can significantly improve their resistance to enzymatic degradation, thereby extending their half-life in vivo.
In addition to its role in peptide synthesis, Fmoc-D-2-Nal-OH has found applications in materials science. Scientists have utilized this compound to develop self-assembling peptides that form nanofibers with potential applications in tissue engineering and drug delivery systems. A groundbreaking study in *Advanced Materials* revealed that Fmoc-D-2-Nal-OH can direct the formation of hierarchical nanostructures with tailored mechanical properties, paving the way for innovative biomaterials.
The synthesis of Fmoc-D-2-Nal-OH involves a multi-step process that begins with the preparation of D-2-naphthylalanine. This amino acid is then subjected to Fmoc protection using standard protocols. The reaction conditions are optimized to ensure high yields and purity, which are critical for its subsequent applications. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing production costs and improving scalability.
From an analytical standpoint, Fmoc-D-2-Nal-OH is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its quality for various applications.
In conclusion, Fmoc-D-2-Nal-OH (CAS No. 138774-94-4) is a versatile compound with a wide range of applications in peptide synthesis, drug discovery, and materials science. Its unique properties and compatibility with modern synthetic methodologies make it an indispensable tool for researchers across diverse disciplines. As ongoing research continues to uncover new potentials for this molecule, its significance in scientific advancements is expected to grow further.